Cas no 1499655-64-9 (2-(2-hydroxy-4-methylphenyl)ethanimidamide)

2-(2-Hydroxy-4-methylphenyl)ethanimidamide is a specialized organic compound featuring a phenyl ring substituted with a hydroxyl group and a methyl group, coupled with an ethanimidamide functional group. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both hydroxyl and imidamide groups enhances its ability to participate in condensation and complexation reactions, facilitating the formation of heterocyclic compounds. Its stability under standard conditions and compatibility with various solvents further underscore its utility in fine chemical applications. The compound is particularly noted for its potential in developing bioactive molecules due to its balanced polarity and functional versatility.
2-(2-hydroxy-4-methylphenyl)ethanimidamide structure
1499655-64-9 structure
商品名:2-(2-hydroxy-4-methylphenyl)ethanimidamide
CAS番号:1499655-64-9
MF:C9H12N2O
メガワット:164.204381942749
CID:5966212
PubChem ID:83676626

2-(2-hydroxy-4-methylphenyl)ethanimidamide 化学的及び物理的性質

名前と識別子

    • 2-(2-hydroxy-4-methylphenyl)ethanimidamide
    • EN300-1795265
    • 1499655-64-9
    • インチ: 1S/C9H12N2O/c1-6-2-3-7(5-9(10)11)8(12)4-6/h2-4,12H,5H2,1H3,(H3,10,11)
    • InChIKey: LUEKLWNSOUNRIA-UHFFFAOYSA-N
    • ほほえんだ: OC1C=C(C)C=CC=1CC(=N)N

計算された属性

  • せいみつぶんしりょう: 164.094963011g/mol
  • どういたいしつりょう: 164.094963011g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 170
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 70.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.8

2-(2-hydroxy-4-methylphenyl)ethanimidamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1795265-2.5g
2-(2-hydroxy-4-methylphenyl)ethanimidamide
1499655-64-9
2.5g
$1988.0 2023-09-19
Enamine
EN300-1795265-5.0g
2-(2-hydroxy-4-methylphenyl)ethanimidamide
1499655-64-9
5g
$2940.0 2023-06-03
Enamine
EN300-1795265-5g
2-(2-hydroxy-4-methylphenyl)ethanimidamide
1499655-64-9
5g
$2940.0 2023-09-19
Enamine
EN300-1795265-10g
2-(2-hydroxy-4-methylphenyl)ethanimidamide
1499655-64-9
10g
$4360.0 2023-09-19
Enamine
EN300-1795265-0.5g
2-(2-hydroxy-4-methylphenyl)ethanimidamide
1499655-64-9
0.5g
$974.0 2023-09-19
Enamine
EN300-1795265-10.0g
2-(2-hydroxy-4-methylphenyl)ethanimidamide
1499655-64-9
10g
$4360.0 2023-06-03
Enamine
EN300-1795265-0.1g
2-(2-hydroxy-4-methylphenyl)ethanimidamide
1499655-64-9
0.1g
$892.0 2023-09-19
Enamine
EN300-1795265-0.25g
2-(2-hydroxy-4-methylphenyl)ethanimidamide
1499655-64-9
0.25g
$933.0 2023-09-19
Enamine
EN300-1795265-0.05g
2-(2-hydroxy-4-methylphenyl)ethanimidamide
1499655-64-9
0.05g
$851.0 2023-09-19
Enamine
EN300-1795265-1.0g
2-(2-hydroxy-4-methylphenyl)ethanimidamide
1499655-64-9
1g
$1014.0 2023-06-03

2-(2-hydroxy-4-methylphenyl)ethanimidamide 関連文献

2-(2-hydroxy-4-methylphenyl)ethanimidamideに関する追加情報

Comprehensive Overview of 2-(2-hydroxy-4-methylphenyl)ethanimidamide (CAS No. 1499655-64-9)

2-(2-hydroxy-4-methylphenyl)ethanimidamide, also known by its CAS number 1499655-64-9, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidamides and is characterized by its unique structural features, which include a hydroxy and methyl group substituted on a phenyl ring, and an imidamide functional group. These structural elements contribute to its potential biological activities and pharmacological properties.

The chemical structure of 2-(2-hydroxy-4-methylphenyl)ethanimidamide can be represented as C10H13N3O. The presence of the hydroxy group (–OH) and the methyl group (–CH3) on the phenyl ring, along with the imidamide group (–C(=NH)NH2), imparts specific chemical reactivity and biological activity to this compound. These functional groups can interact with various biological targets, making 2-(2-hydroxy-4-methylphenyl)ethanimidamide a promising candidate for drug development.

In recent years, extensive research has been conducted to explore the potential therapeutic applications of 2-(2-hydroxy-4-methylphenyl)ethanimidamide. One of the key areas of interest is its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in various inflammatory diseases. This makes it a potential candidate for the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory effects, 2-(2-hydroxy-4-methylphenyl)ethanimidamide has also been investigated for its antioxidant properties. Oxidative stress is a common factor in many diseases, including neurodegenerative disorders and cardiovascular diseases. Research has demonstrated that this compound can scavenge free radicals and reduce oxidative damage, suggesting its potential use as a protective agent in these conditions.

The pharmacokinetic properties of 2-(2-hydroxy-4-methylphenyl)ethanimidamide have also been studied to evaluate its suitability for therapeutic use. Studies have shown that it has good oral bioavailability and a favorable pharmacokinetic profile, which are important factors for drug development. Additionally, the compound has been found to have low toxicity in preclinical studies, further supporting its potential as a safe and effective therapeutic agent.

In terms of clinical applications, 2-(2-hydroxy-4-methylphenyl)ethanimidamide is currently being evaluated in various preclinical models for its efficacy in treating inflammatory and oxidative stress-related diseases. Early results from these studies are promising, indicating that this compound may have significant therapeutic potential. However, further research is needed to fully understand its mechanisms of action and to optimize its use in clinical settings.

The synthesis of 2-(2-hydroxy-4-methylphenyl)ethanimidamide involves several steps, including the formation of the substituted phenyl ring and the attachment of the imidamide group. Various synthetic routes have been developed to produce this compound efficiently and cost-effectively. These methods typically involve reactions such as nucleophilic substitution, condensation, and reduction steps. The choice of synthetic route depends on factors such as yield, purity, and scalability.

In conclusion, 2-(2-hydroxy-4-methylphenyl)ethanimidamide (CAS No. 1499655-64-9) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure endows it with anti-inflammatory and antioxidant properties, making it a valuable candidate for drug development. Ongoing research continues to explore its mechanisms of action and clinical efficacy, paving the way for its potential use in treating various diseases.

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